4-(5-Methyl-2-furyl)-butane nitrile

Description

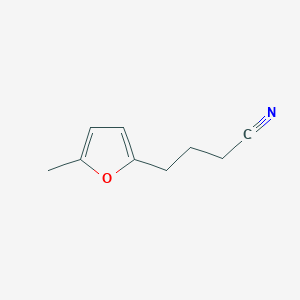

4-(5-Methyl-2-furyl)-butane nitrile is an organic compound featuring a nitrile group (-C≡N) attached to a butane chain substituted with a 5-methyl-2-furyl moiety. The furyl group is a heterocyclic aromatic ring containing oxygen, which confers unique electronic properties to the molecule. Nitriles with furyl substituents are often explored in pharmaceutical and materials chemistry due to their versatility in synthetic modifications and electronic interactions .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(5-methylfuran-2-yl)butanenitrile |

InChI |

InChI=1S/C9H11NO/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4H2,1H3 |

InChI Key |

KUHWVSPCFNVKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Nitrile Derivatives

*ICT: Internal Charge Transfer

Key Observations:

- Electronic Effects: The 5-methyl-2-furyl group in the target compound is electron-rich due to the oxygen atom in the furan ring, which may enhance resonance stabilization of the nitrile group. This contrasts with phosphonate-containing analogs (e.g., 4-(diphenylphosphono)-3-methylbut-2-enenitrile), where the phosphonate group directs electrophiles to the γ-position relative to the nitrile .

- Substituent Influence: Carboxy ester groups in compounds 5 and 6 () interfere with internal charge transfer (ICT) between the dioxin ring and nitrile groups, reducing bioactivity. In contrast, electron-donor groups (e.g., methoxy in ) proximal to nitriles enhance cytotoxicity by altering charge distribution .

Table 2: Cytotoxicity and Bioactivity of Nitrile Derivatives

Key Findings:

- The target compound lacks nitro or thiazolyl groups linked to carcinogenicity in nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, –11), suggesting lower carcinogenic risk.

- Cytotoxicity in nitriles correlates with substituent electronic profiles. The methyl furyl group’s electron-donating nature may reduce cytotoxicity compared to carboxy ester analogs .

Physical Properties and Crystallography

- Crystal Packing: Malononitrile derivatives () exhibit weak C-H···π interactions and hydrogen bonding, stabilizing their crystal lattices. The methyl furyl group in the target compound may similarly influence packing via van der Waals interactions .

- Spectroscopic Data : Benzofuran nitriles () are characterized by FT-IR (C≡N stretch ~2200 cm⁻¹) and NMR (δ 2.5–3.5 ppm for nitrile-adjacent protons). These techniques would apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.